molecular formula C62H71N11O9S2 B3028259 (4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide CAS No. 179188-73-9

(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Cat. No.: B3028259
CAS No.: 179188-73-9
M. Wt: 1178.4 g/mol
InChI Key: GLVLDCUADDSQSK-CCNIVULGSA-N
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Description

The compound (4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is a highly complex macrocyclic peptide featuring:

  • Dithia-pentazacycloicosane core: A 20-membered macrocycle with two sulfur atoms and five nitrogen atoms.
  • Key substituents: Naphthalen-2-yl groups: Introduced via the (2R)-2-amino-3-naphthalen-2-ylpropanoyl side chains. Indol-3-ylmethyl: A tryptophan-derived moiety. 4-Hydroxyphenylmethyl: A tyrosine-like aromatic group.
  • Stereochemistry: Eight defined stereocenters, critical for receptor binding and stability .

This compound shares structural homology with vasopressin analogs (e.g., Desmopressin, Terlipressin) but distinguishes itself through naphthalene substitutions and a larger macrocyclic framework .

Properties

IUPAC Name

(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H71N11O9S2/c1-35(2)54-62(82)72-53(60(80)68-49(55(65)75)30-38-18-22-40-11-4-6-13-42(40)27-38)34-84-83-33-52(71-56(76)46(64)28-37-17-21-39-10-3-5-12-41(39)26-37)61(81)69-50(29-36-19-23-44(74)24-20-36)58(78)70-51(31-43-32-66-47-15-8-7-14-45(43)47)59(79)67-48(16-9-25-63)57(77)73-54/h3-8,10-15,17-24,26-27,32,35,46,48-54,66,74H,9,16,25,28-31,33-34,63-64H2,1-2H3,(H2,65,75)(H,67,79)(H,68,80)(H,69,81)(H,70,78)(H,71,76)(H,72,82)(H,73,77)/t46-,48+,49-,50+,51+,52+,53+,54+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVLDCUADDSQSK-CCNIVULGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(CC7=CC8=CC=CC=C8C=C7)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)C(=O)N[C@H](CC7=CC8=CC=CC=C8C=C7)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H71N11O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746651
Record name PUBCHEM_71311699
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1178.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179188-73-9
Record name PUBCHEM_71311699
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound known as (4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is a complex cyclic peptide with significant potential in biological research and therapeutic applications. Its intricate structure suggests a diverse range of biological activities that warrant detailed exploration.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of multiple functional groups allows it to engage in specific binding interactions with proteins and enzymes. This compound may exhibit:

  • Anticancer Properties : Preliminary studies indicate that cyclic peptides can inhibit tumor growth by interfering with cell signaling pathways associated with cancer progression.
  • Antimicrobial Activity : The structural components suggest potential efficacy against bacterial and viral pathogens by disrupting their cellular processes.

Case Studies

  • Anticancer Effects : A study investigating the effects of cyclic peptides on cancer cell lines demonstrated that compounds similar to the one can induce apoptosis in various cancer types by modulating the p53 pathway and inhibiting angiogenesis .
  • Antimicrobial Activity : Research on related cyclic peptides has shown promising results against resistant strains of bacteria such as MRSA. The mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis .
  • Neuroprotective Effects : Some derivatives of cyclic peptides have been shown to protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key aspects include:

Structural FeatureBiological Activity
Naphthalene moietyEnhances binding affinity to protein targets
Indole groupImparts neuroprotective properties
Hydroxyphenyl groupContributes to antimicrobial activity

Research Findings

Recent studies have focused on synthesizing and testing this compound for various biological activities:

  • In Vitro Studies : Experiments conducted using human cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations, suggesting potent anticancer activity.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls, further supporting its potential as an anticancer agent.
  • Toxicity Assessments : Toxicological evaluations indicated that the compound has a favorable safety profile, with minimal adverse effects observed at therapeutic doses .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Preliminary studies indicate that compounds with structural similarities to this molecule exhibit significant anticancer properties. The presence of multiple functional groups may enhance the interaction with biological targets involved in cancer progression. Research has shown that specific derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties
    • The compound's structural features suggest potential antimicrobial activity. Similar compounds have been investigated for their ability to combat bacterial infections and inhibit the growth of resistant strains. The incorporation of naphthalene and indole moieties is particularly noted for enhancing antibacterial efficacy .
  • Neuroprotective Effects
    • There is growing interest in the neuroprotective potential of compounds containing indole and naphthalene structures. Studies suggest that these compounds can modulate neuroinflammatory pathways and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Research

  • Enzyme Inhibition Studies
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with serine proteases or kinases could provide insights into its role as a biochemical tool for probing cellular mechanisms .
  • Drug Delivery Systems
    • Due to its complex structure and multiple functional groups, this compound may be utilized in developing novel drug delivery systems. The ability to modify its structure allows for the encapsulation of various therapeutic agents, potentially improving their bioavailability and targeted delivery .

Structural Studies and Synthesis

  • Synthesis Techniques
    • Advances in synthetic methodologies have enabled the efficient production of this compound, allowing researchers to explore its derivatives systematically. Techniques such as solid-phase synthesis and combinatorial chemistry are being employed to create libraries of related compounds for high-throughput screening .
  • Structural Characterization
    • Comprehensive characterization using NMR spectroscopy, mass spectrometry, and X-ray crystallography has provided detailed insights into the compound's conformation and reactivity. These studies are crucial for understanding how structural variations influence biological activity .

Toxicological Assessments

  • Safety Profiles
    • Toxicological evaluations are essential for assessing the safety of this compound for potential therapeutic use. Initial studies focus on determining cytotoxicity levels across different cell types to establish a therapeutic index .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related vasopressin analogs and synthetic macrocycles:

Compound Molecular Formula Molecular Weight Key Functional Groups Stereocenters Clinical/Functional Role
Target Compound C₅₄H₆₉N₁₁O₁₀S₂ 1096.33 Naphthalen-2-yl, Indol-3-ylmethyl, 4-hydroxyphenylmethyl 8 Potential antidiuretic/vasopressor agent
AVP (Argipressin) C₄₄H₆₁N₁₃O₁₂S₂ 1056.21 Benzyl, 4-hydroxyphenylmethyl Multiple Antidiuretic, vasoconstriction
Desmopressin C₄₆H₆₄N₁₄O₁₂S₂ 1069.23 Modified peptide chains (deaminated Cys) Multiple Diabetes insipidus, nocturnal enuresis
Terlipressin C₅₂H₇₄N₁₆O₁₅S₂ 1187.39 Extended peptide chain (triglycyl-lysine) Multiple Variceal bleeding, septic shock
AS-81070 () C₅₄H₆₉N₁₁O₁₀S₂ 1096.33 Naphthalen-2-yl, 4-hydroxyphenylmethyl 8 Experimental vasopressin analog

Key Observations :

  • The target compound and AS-81070 share identical molecular formulas, suggesting structural isomerism or functional redundancy .
  • Naphthalene vs.
  • Indole Moiety : The indol-3-ylmethyl group may mimic tryptophan residues in natural peptides, contributing to receptor binding specificity .

Pharmacological and Biochemical Comparisons

Receptor Binding and Selectivity
  • AVP Analogs : Bind to vasopressin receptors (V1a, V1b, V2) with varying selectivity. Desmopressin has high V2 affinity for antidiuretic effects, while Terlipressin’s extended chain prolongs half-life .
  • Target Compound : The naphthalene and indole groups may confer unique binding kinetics. Computational studies using graph-based similarity methods (e.g., PubChem’s 2D/3D search) suggest moderate overlap with V1a receptor ligands but distinct steric hindrance due to bulkier substituents .
Stability and Metabolism
  • Dithia Bonds : The 1,2-dithia moiety in the macrocycle improves oxidative stability compared to disulfide bonds in AVP, reducing enzymatic degradation .
  • Stereochemical Complexity : The eight stereocenters necessitate advanced synthesis and purification techniques, contrasting with simpler analogs like Felypressin (C₄₆H₆₅N₁₃O₁₁S₂) .

Research Findings and Challenges

  • Synthetic Accessibility : The compound’s complexity limits large-scale production. highlights similar macrocycles requiring cold isostatic pressing for stabilization, suggesting parallels in formulation challenges .
  • Functional Analog Search : CLM-based SMILES searches () could identify structurally dissimilar functional analogs, but current methods rely on substructure searches in ChEMBL or PubChem .
  • Assay Data Gaps: No direct bioactivity data exists for the target compound.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for verifying the stereochemical configuration of this macrocyclic compound?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography to resolve stereochemical ambiguities. Computational tools like density functional theory (DFT) can predict stable conformers for comparison with experimental data .
  • Data Contradiction : If NMR data conflicts with crystallography results, re-examine solvent effects or dynamic conformational changes in solution.

Q. How can researchers optimize the synthesis yield of this compound given its complex macrocyclic structure?

  • Methodology : Employ a factorial experimental design to vary critical parameters such as reaction temperature, solvent polarity (e.g., DMF vs. THF), and coupling reagent efficiency (e.g., HATU vs. EDC). Monitor intermediates via LC-MS to identify yield-limiting steps .
  • Example Table :

Parameter TestedOptimal RangeYield Increase (%)
Temperature0–5°C15%
Coupling ReagentHATU22%
SolventAnhydrous DMF18%

Q. What stability considerations are critical for handling and storing this compound?

  • Methodology : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use HPLC to quantify degradation products. Avoid strong acids/bases and oxidizing agents, as the compound decomposes into toxic fumes upon combustion .

Advanced Research Questions

Q. How can machine learning (ML) models enhance the design of analogs with improved binding affinity?

  • Methodology : Train ML algorithms on structural descriptors (e.g., LogP, polar surface area) and bioactivity data from related macrocycles. Use generative adversarial networks (GANs) to propose novel analogs, followed by molecular docking simulations to prioritize synthetic targets .
  • Case Study : A Bayesian optimization approach reduced the number of required synthesis iterations by 40% in similar peptide macrocycles .

Q. What computational approaches resolve contradictions in predicted vs. observed reactivity of the dithia-pentazacycloicosane core?

  • Methodology : Perform ab initio molecular dynamics (AIMD) simulations to model sulfur-sulfur bond behavior under redox conditions. Compare with experimental cyclic voltammetry data to validate computational predictions .

Q. How can high-throughput screening (HTS) identify selective biological targets for this compound?

  • Methodology : Use fluorescence polarization assays or surface plasmon resonance (SPR) to screen against kinase or protease libraries. Cross-validate hits with CRISPR-Cas9 gene-edited cell lines to confirm target relevance .

Methodological Notes for Contradiction Analysis

  • Stereochemical Discrepancies : If chiral HPLC and NMR-derived coupling constants conflict, re-isolate the compound to rule out diastereomeric impurities .
  • Unexpected Reactivity : When anomalous reaction pathways occur (e.g., ring-opening), use tandem mass spectrometry (MS/MS) to characterize transient intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Reactant of Route 2
(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.